(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid
Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid is a boronic acid derivative with a molecular formula of C₉H₁₂BNO₂ and a molecular weight of 177.01 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs palladium as a catalyst and boronic acids as reagents. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent under mild temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process includes the preparation of the boronic acid reagent, followed by its reaction with an appropriate halide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products: The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.
1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid: Another derivative with distinct chemical properties.
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid is unique due to its boronic acid functionality, which imparts specific reactivity and binding properties. This makes it a valuable compound in the synthesis of complex molecules and the development of enzyme inhibitors .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11-13H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKONQBUQRHSUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCNC2)C=C1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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